N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
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Overview
Description
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including a pyrimidine ring, a methoxybenzyl group, and a tetrazole moiety. Its unique chemical architecture makes it a candidate for diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached via an etherification reaction, where the pyrimidine intermediate reacts with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Tetrazole Moiety: The tetrazole ring can be introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with 1-methyl-1H-tetrazole-5-thiol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or recrystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique structure allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-methoxybenzyl)pyrimidin-2-yl)-2-(methylthio)acetamide
- N-(6-(benzyloxy)pyrimidin-4-yl)-2-(methylthio)acetamide
- N-(6-(2-methoxyphenyl)pyrimidin-4-yl)-2-(methylthio)acetamide
Uniqueness
Compared to similar compounds, N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide stands out due to the presence of the tetrazole moiety, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the methoxybenzyl group may confer unique pharmacokinetic properties, such as improved solubility or metabolic stability.
Biological Activity
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound with a complex heterocyclic structure that has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methoxybenzyl ether and a tetrazole moiety, contributing to its unique chemical properties. Its molecular formula is C16H16N6O3, with a molecular weight of 340.34 g/mol. The presence of the tetrazole ring is particularly significant, as compounds containing this structure often exhibit diverse biological activities.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits notable antimicrobial activity. The following sections provide detailed insights into its biological effects.
Antimicrobial Activity
Recent research has highlighted the compound's antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses significant activity against both standard and clinical bacterial isolates.
Bacterial Strain | MIC (µg/mL) | Comparison to Ciprofloxacin |
---|---|---|
Staphylococcus epidermidis (clinical strain) | 2 | 8–16 times stronger than Ciprofloxacin |
Escherichia coli (standard strain) | 4 | Comparable activity |
Streptococcus pneumoniae (standard strain) | 8 | Moderate activity |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
The mechanisms underlying the antimicrobial activity of this compound are not fully elucidated but are believed to involve:
- Inhibition of Cell Wall Synthesis : Similar to other antibiotics, it may disrupt the synthesis of bacterial cell walls, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The presence of the pyrimidine and tetrazole structures suggests potential interference in nucleic acid synthesis pathways.
Case Studies and Research Findings
A series of studies have examined the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated various derivatives of tetrazole compounds, including this compound). The results indicated that this compound exhibited superior antimicrobial efficacy compared to traditional antibiotics like Ciprofloxacin .
- Structural Activity Relationship (SAR) : Research has focused on understanding how structural modifications impact biological activity. The unique combination of the methoxybenzyl ether and tetrazole moiety was found to enhance antimicrobial potency, suggesting that further modifications could lead to even more effective derivatives .
- Toxicological Studies : Preliminary toxicological assessments indicate that while the compound shows promising antimicrobial properties, further studies are necessary to evaluate its safety profile and potential side effects in vivo .
Properties
IUPAC Name |
N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3S/c1-23-16(20-21-22-23)27-9-14(24)19-13-7-15(18-10-17-13)26-8-11-5-3-4-6-12(11)25-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSDTJSFUPLDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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